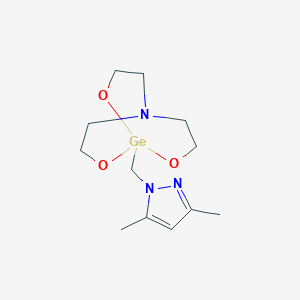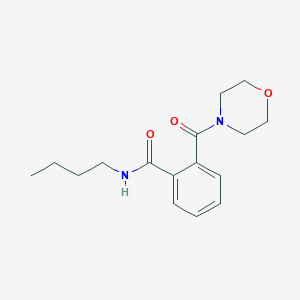
Benzamide, N-butyl-2-(4-morpholinylcarbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-butyl-2-(4-morpholinylcarbonyl)- is a chemical compound that has been used extensively in scientific research. This compound is a derivative of benzamide and has been synthesized using various methods.
Applications De Recherche Scientifique
Benzamide, N-butyl-2-(4-morpholinylcarbonyl)- has been used in various scientific research applications. It has been used as a starting material for the synthesis of other compounds. It has also been used as a ligand in metal complexes, which have been studied for their biological activities. Additionally, it has been used as a building block for the synthesis of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzamide, N-butyl-2-(4-morpholinylcarbonyl)- is not well understood. However, it has been proposed that it may act as an inhibitor of certain enzymes. It has also been suggested that it may interact with certain receptors in the body.
Effets Biochimiques Et Physiologiques
Benzamide, N-butyl-2-(4-morpholinylcarbonyl)- has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and may also have antitumor activity. Additionally, it has been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
Benzamide, N-butyl-2-(4-morpholinylcarbonyl)- has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively inexpensive. Additionally, it is stable under normal laboratory conditions. However, one of the limitations is that its mechanism of action is not well understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the research on Benzamide, N-butyl-2-(4-morpholinylcarbonyl)-. One of the future directions is to study its mechanism of action in more detail. Additionally, it may be interesting to study its potential as a therapeutic agent for various diseases. Furthermore, it may be useful to study the effects of this compound on different cell types and in different animal models.
Conclusion:
In conclusion, Benzamide, N-butyl-2-(4-morpholinylcarbonyl)- is a chemical compound that has been used extensively in scientific research. It has been synthesized using various methods and has been studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. While there is still much to learn about this compound, it has shown promise in various research areas and may have potential as a therapeutic agent in the future.
Méthodes De Synthèse
Benzamide, N-butyl-2-(4-morpholinylcarbonyl)- can be synthesized using various methods. One of the most common methods is the reaction between N-butyl-4-morpholinecarboxylic acid and benzoyl chloride. The reaction takes place in the presence of a suitable solvent and a catalyst. The product is then purified using various techniques such as recrystallization, chromatography, or distillation.
Propriétés
Numéro CAS |
104958-67-0 |
|---|---|
Nom du produit |
Benzamide, N-butyl-2-(4-morpholinylcarbonyl)- |
Formule moléculaire |
C16H22N2O3 |
Poids moléculaire |
290.36 g/mol |
Nom IUPAC |
N-butyl-2-(morpholine-4-carbonyl)benzamide |
InChI |
InChI=1S/C16H22N2O3/c1-2-3-8-17-15(19)13-6-4-5-7-14(13)16(20)18-9-11-21-12-10-18/h4-7H,2-3,8-12H2,1H3,(H,17,19) |
Clé InChI |
WJWAPPPIOYFZEF-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=CC=C1C(=O)N2CCOCC2 |
SMILES canonique |
CCCCNC(=O)C1=CC=CC=C1C(=O)N2CCOCC2 |
Autres numéros CAS |
104958-67-0 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Benzyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B24816.png)
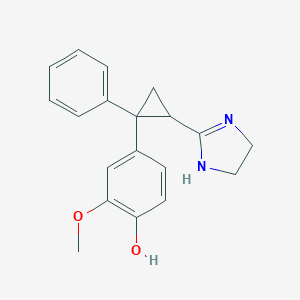


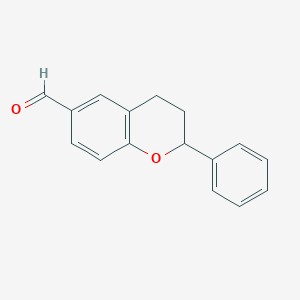
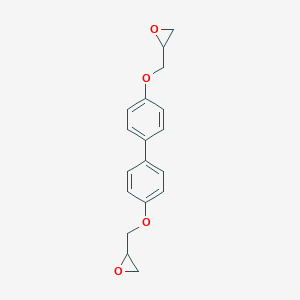

![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)
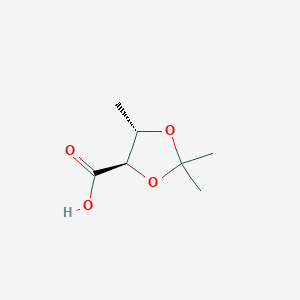
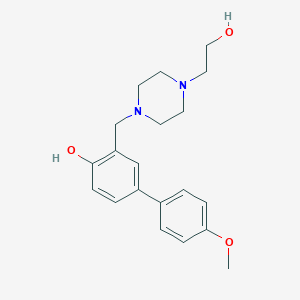
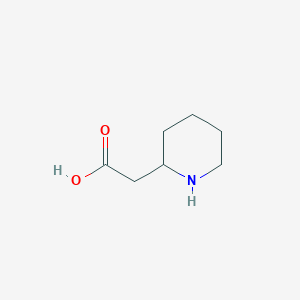
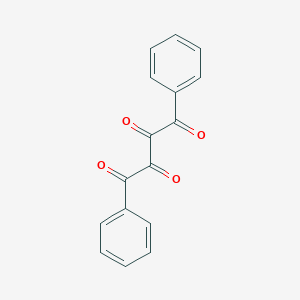
![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)
